3-(4-Methylphenyl)-1,2,4-oxadiazol-5-amine
Description
3-(4-Methylphenyl)-1,2,4-oxadiazol-5-amine is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a 4-methylphenyl group at position 3 and an amine group at position 4. The 1,2,4-oxadiazole scaffold is known for its stability and versatility in medicinal chemistry and materials science.
Properties
IUPAC Name |
3-(4-methylphenyl)-1,2,4-oxadiazol-5-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c1-6-2-4-7(5-3-6)8-11-9(10)13-12-8/h2-5H,1H3,(H2,10,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDFPLANNPDPZTN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701264759 | |
| Record name | 3-(4-Methylphenyl)-1,2,4-oxadiazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701264759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3663-38-5 | |
| Record name | 3-(4-Methylphenyl)-1,2,4-oxadiazol-5-amine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3663-38-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(4-Methylphenyl)-1,2,4-oxadiazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701264759 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazole and benzimidazole derivatives, have been reported to show a broad range of biological activities. They are known to interact with various proteins and enzymes, influencing numerous biological processes.
Mode of Action
It’s likely that the compound interacts with its targets in a manner similar to other aromatic compounds, such as imidazole and benzimidazole derivatives. These compounds often bind to their targets, altering their function and leading to changes in cellular processes.
Biochemical Pathways
For instance, indole derivatives have been reported to affect various metabolic pathways, including those related to amino acids and vitamins.
Biochemical Analysis
Biochemical Properties
3-(4-Methylphenyl)-1,2,4-oxadiazol-5-amine, like other oxadiazole derivatives, could potentially interact with various enzymes, proteins, and other biomolecules. The nature of these interactions would depend on the specific structure and properties of the compound, including its size, charge, and functional groups. These interactions could involve binding to active sites or allosteric sites of enzymes, influencing their activity.
Cellular Effects
The effects of this compound on cells would likely depend on its specific biochemical properties and interactions. It could potentially influence cell function by modulating signaling pathways, altering gene expression, or affecting cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of this compound would depend on its specific biochemical interactions. It could potentially bind to biomolecules, inhibit or activate enzymes, and induce changes in gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound could change over time due to factors such as stability, degradation, and long-term effects on cellular function.
Dosage Effects in Animal Models
In animal models, the effects of this compound could vary with different dosages. Lower dosages might have subtle effects or threshold effects, while higher dosages could potentially cause toxic or adverse effects.
Metabolic Pathways
This compound could be involved in various metabolic pathways, interacting with enzymes or cofactors and potentially affecting metabolic flux or metabolite levels.
Transport and Distribution
The transport and distribution of this compound within cells and tissues would depend on its specific properties and interactions. It could potentially interact with transporters or binding proteins, influencing its localization or accumulation.
Subcellular Localization
The subcellular localization of this compound would depend on its specific properties and interactions. It could potentially be directed to specific compartments or organelles by targeting signals or post-translational modifications.
Biological Activity
3-(4-Methylphenyl)-1,2,4-oxadiazol-5-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this oxadiazole derivative.
Overview of 1,2,4-Oxadiazoles
1,2,4-Oxadiazoles have been recognized for their broad range of biological activities, including anticancer , antimicrobial , anti-inflammatory , and antiviral properties. The structural versatility of oxadiazoles allows for modifications that enhance their pharmacological profiles. The presence of the oxadiazole ring system is known to contribute to the bioactivity of these compounds by interacting with various biological targets.
Anticancer Activity
Research has demonstrated that this compound exhibits significant anticancer properties. A study involving various oxadiazole derivatives showed that compounds similar to this compound displayed potent activity against multiple cancer cell lines. For instance:
| Compound | Cancer Cell Lines Tested | Growth Inhibition (%) |
|---|---|---|
| This compound | MDA-MB-435 (melanoma) | 62.61 |
| K-562 (leukemia) | 39.77 | |
| HCT-15 (colon cancer) | 34.27 |
These results indicate that this compound may selectively inhibit the growth of certain cancer cells while exhibiting lower toxicity to normal cells.
Antimicrobial Activity
The antimicrobial potential of this compound has also been explored. In vitro studies have shown that this compound can effectively inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these pathogens were found to be in the range of 0.22 to 0.25 μg/mL, indicating strong antimicrobial efficacy.
The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. It is believed that the compound may modulate key signaling pathways and enzymatic activities within cells:
- Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in cancer cell proliferation.
- Receptor Interaction : It may bind to receptors that regulate cellular processes such as apoptosis and cell cycle progression.
Further investigations are required to elucidate the precise molecular interactions and pathways influenced by this compound.
Case Studies
Case Study 1: Anticancer Screening
In a comprehensive screening conducted by the National Cancer Institute (NCI), several oxadiazole derivatives were evaluated for their anticancer potential. The study highlighted that derivatives similar to this compound exhibited significant cytotoxicity against a panel of cancer cell lines including breast and colon cancers.
Case Study 2: Antimicrobial Efficacy
A recent study focused on the antimicrobial properties of oxadiazole derivatives reported that compounds bearing the 1,2,4-oxadiazole moiety showed promising results against both Gram-positive and Gram-negative bacteria. The study emphasized the importance of structural modifications in enhancing antimicrobial activity.
Comparison with Similar Compounds
Fluorophenyl vs. Methylphenyl
- Purity: ≥95%; Price: 194.00–1,718.00 € . Compared to the methylphenyl analog, fluorination may increase lipophilicity and alter electronic properties.
Trifluoromethylphenyl Derivatives
- 3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-amine: The trifluoromethyl group is strongly electron-withdrawing, improving thermal and oxidative stability. Applications: Potential in agrochemicals and pharmaceuticals due to enhanced resistance to degradation .
Bromophenyl Derivatives
- 3-(3-Bromophenyl)-1,2,4-oxadiazol-5-amine (CAS 1225597-46-5):
Positional Isomerism
3-Methylphenyl vs. 4-Methylphenyl
- No melting point data available, unlike the 4-methyl analog (mp 144–146°C for N-cyclohexyl derivative) .
Oxadiazole Ring Isomerism
- 5-(4-Methylphenyl)-1,3,4-oxadiazol-2-amine :
Additional Functional Groups
Thiazole-Fused Derivatives
- Molecular Formula: C₁₃H₁₂N₄OS .
Triazole-Oxadiazole Hybrids
- 4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]-1-[3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-5-amine (CAS 892774-12-8):
Physicochemical Properties
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
